molecular formula C8H10BrNO B1520130 4-Bromo-2-isopropoxypyridine CAS No. 1142194-24-8

4-Bromo-2-isopropoxypyridine

Cat. No. B1520130
M. Wt: 216.07 g/mol
InChI Key: DGDIOQCZNZMIPA-UHFFFAOYSA-N
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Patent
US08716483B2

Procedure details

To the stirred solution of 4-bromo-2-fluoro-pyridine 17BV (4.12 g, 23.41 mmole) in 50 mL anhydrous IPA in a 150 mL pressure vessel was added 2.627 g (23.41 mmole) of solid potassium tert-butoxide under dry N2 gas. The pressure vessel was tightly sealed and heated at 80° C. for 3 hours. The pressure vessel was cooled to 0° C. in ice-bath before opening. The contents of the pressure vessel were transferred to 250 mL RBF and concentrated to a small volume. The resulting mixture was partitioned between EtOAc and H2O. The organic phase was separated, washed with saturated NaCl solution and dried over MgSO4. The solvent was evaporated and resulting clear oil was purified on RediSep 80 g cartridge eluting with 20:1 Hexanes/EtOAc to give clear oil 18BV (4.2 g, 83%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solid
Quantity
2.627 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4](F)[CH:3]=1.[CH3:9][C:10](C)([O-:12])[CH3:11].[K+]>CC(O)C>[Br:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([O:12][CH:10]([CH3:11])[CH3:9])[CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC(=NC=C1)F
Name
solid
Quantity
2.627 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
CC(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The pressure vessel was tightly sealed
TEMPERATURE
Type
TEMPERATURE
Details
The pressure vessel was cooled to 0° C. in ice-bath
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a small volume
CUSTOM
Type
CUSTOM
Details
The resulting mixture was partitioned between EtOAc and H2O
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
WASH
Type
WASH
Details
washed with saturated NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
resulting clear oil
CUSTOM
Type
CUSTOM
Details
was purified on RediSep 80 g cartridge
WASH
Type
WASH
Details
eluting with 20:1 Hexanes/EtOAc
CUSTOM
Type
CUSTOM
Details
to give clear oil 18BV (4.2 g, 83%)

Outcomes

Product
Name
Type
Smiles
BrC1=CC(=NC=C1)OC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.